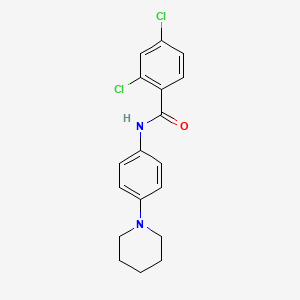

2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide

Description

2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide is a synthetic carboxamide derivative featuring a 2,4-dichlorobenzene moiety linked via a carboxamide bridge to a 4-piperidinophenyl group. This structure combines aromatic halogenation with a piperidine-containing phenyl group, which is frequently employed in medicinal chemistry to modulate pharmacokinetic properties such as solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

2,4-dichloro-N-(4-piperidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOQNMFBFFTXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide typically involves the reaction of 2,4-dichlorobenzoic acid with 4-piperidinophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Scientific Research Applications

2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chlorination Patterns

- Target Compound : 2,4-Dichloro substitution on the benzene ring.

- 3-Chloro-N-(4-piperidinophenyl)benzenecarboxamide (): Features a single chlorine at the 3-position.

- 4-Chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide (): Dichlorination at 3- and 4-positions on the phenyl ring. This ortho-chloro substitution near the piperidine group could introduce steric hindrance, altering conformational flexibility .

Heterocyclic Modifications

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () : Replaces piperidine with piperazine (two nitrogen atoms). Piperazine’s basicity and hydrogen-bonding capacity may enhance solubility and receptor interactions compared to piperidine derivatives .

- 4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide (): Incorporates a benzyl group on the piperidine ring.

Modifications on the Piperidine/Piperazine Core

- N-(2-Chlorobenzyl)piperidine-4-carboxamide (): Substitutes the 4-piperidinophenyl group with a 2-chlorobenzyl-piperidine.

- N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride () : Features a benzo[d][1,3]dioxole moiety. The electron-rich dioxole ring could enhance π-π interactions but may reduce metabolic stability due to esterase susceptibility .

Functional Group Additions

- 4-Chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide (): Includes a cyano group and a thioether linkage. The polar cyano group improves water solubility, while the thioether may introduce susceptibility to oxidation .

- N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide () : Combines a benzofuran ring with a hydroxybutyl-piperazine chain. The hydroxyl group facilitates hydrogen bonding, and the benzofuran enhances planarity for receptor binding .

Structural and Pharmacological Data Comparison

*Estimated based on analogous structures.

Biological Activity

2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide . It features a dichlorobenzene ring, a piperidine moiety, and an amide functional group, which contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 368.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide typically involves the following steps:

- Formation of the Dichlorobenzene Derivative : Starting from commercially available dichlorobenzene derivatives.

- Piperidine Introduction : The piperidine group is introduced through nucleophilic substitution.

- Amidation Reaction : The final step involves the formation of the amide bond with benzenecarboxylic acid derivatives.

The biological activity of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exhibit:

- Anticancer Properties : Studies have indicated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : Preliminary data suggest potential antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Another investigation reported that treatment with this compound led to increased caspase-3 activity, suggesting an apoptotic mechanism .

-

Antimicrobial Activity :

- In vitro tests revealed that 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide, it is essential to compare it with structurally similar compounds.

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide | High | Moderate |

| N-(4-Piperidinophenyl)-3-chlorobenzenesulfonamide | Moderate | Low |

| N-(4-Piperidinophenyl)-benzamide | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.